3-Azabicyclo[3.3.1]nonane, 3-isopropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propan-2-yl-3-azabicyclo[3.3.1]nonane is a bicyclic compound that features a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-propan-2-yl-3-azabicyclo[3.3.1]nonane involves the use of aromatic ketones, paraformaldehyde, and dimethylamine. This method employs a one-pot tandem Mannich annulation, which is a practical and efficient approach to obtain the desired compound in good yields (up to 83%) . The reaction conditions typically involve the use of a solvent such as methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 3-propan-2-yl-3-azabicyclo[3.3.1]nonane are not widely documented, the one-pot tandem Mannich annulation method mentioned above can be adapted for larger-scale production. This method’s efficiency and high yield make it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Propan-2-yl-3-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of amines or hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Propan-2-yl-3-azabicyclo[3.3.1]nonane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of various materials and chemicals
Mechanism of Action
The mechanism of action of 3-propan-2-yl-3-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-Azabicyclo[3.3.1]nonane
- 3-Azabicyclo[3.3.1]nonan-9-one
- 2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Uniqueness
What sets 3-propan-2-yl-3-azabicyclo[3.3.1]nonane apart from these similar compounds is its specific substitution pattern and the presence of the propan-2-yl group. This unique structure can lead to different chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H21N |
---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
3-propan-2-yl-3-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C11H21N/c1-9(2)12-7-10-4-3-5-11(6-10)8-12/h9-11H,3-8H2,1-2H3 |
InChI Key |
JQFXLDSKSNUCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2CCCC(C2)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.